molecular formula C10H10N2O2 B155621 1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone CAS No. 137538-57-9

1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone

Cat. No. B155621
M. Wt: 190.2 g/mol
InChI Key: WFFWSALLZYHSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone is not fully understood. However, research has suggested that this compound may exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. In addition, it has been suggested that this compound may induce apoptosis in cancer cells by activating caspase enzymes.

Biochemical And Physiological Effects

Research has shown that 1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone has various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of ROS and pro-inflammatory cytokines. In addition, this compound has been shown to induce apoptosis in cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone in lab experiments is its high yield and purity. This makes it easy to obtain and use in experiments. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which makes it useful in studying these pathways. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments and to design new experiments based on these results.

Future Directions

There are several future directions for research on 1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone. One direction is to further investigate its anti-inflammatory and antioxidant properties and to determine its potential use in the treatment of inflammatory diseases. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. In addition, further research is needed to fully understand the mechanism of action of this compound and to design new experiments based on this understanding. Finally, research can be conducted to investigate the potential use of this compound in the treatment of cancer.

Synthesis Methods

The synthesis of 1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone has been achieved using various methods. One of the most common methods is the reaction of 2-methyl-1H-benzo[d]imidazole-5-carbaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine. Another method involves the reaction of 2-methyl-1H-benzo[d]imidazole-5-carbaldehyde with ethyl acetoacetate in the presence of acetic anhydride and a catalyst such as pyridine. The yield of this synthesis method is high, and the purity of the compound can be easily achieved through recrystallization.

Scientific Research Applications

Research has been conducted on 1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone due to its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-inflammatory and antioxidant properties. It has also been investigated for its potential use in the treatment of cancer due to its ability to induce apoptosis in cancer cells. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

137538-57-9

Product Name

1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-5(13)9-8(14)4-3-7-10(9)12-6(2)11-7/h3-4,14H,1-2H3,(H,11,12)

InChI Key

WFFWSALLZYHSPP-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=CC(=C2C(=O)C)O

Canonical SMILES

CC1=NC2=C(N1)C=CC(=C2C(=O)C)O

synonyms

Ethanone, 1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)- (9CI)

Origin of Product

United States

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